Physical and chemical properties of 3,6-Diacetyl-9-methyl-9H-carbazole
Physical and chemical properties of 3,6-Diacetyl-9-methyl-9H-carbazole
An In-Depth Technical Guide to 3,6-Diacetyl-9-methyl-9H-carbazole
Foreword: The Carbazole Core in Modern Chemistry
The carbazole heterocycle is a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar, and electron-rich π-conjugated system imparts unique photophysical and electronic properties, making its derivatives essential components in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[1] The strategic functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of these properties. This guide provides a detailed examination of a specific, synthetically valuable derivative: 3,6-Diacetyl-9-methyl-9H-carbazole. We will dissect its structural, physicochemical, and reactive characteristics to provide researchers, scientists, and drug development professionals with a foundational understanding of this versatile molecule.
Molecular Identity and Structural Elucidation
3,6-Diacetyl-9-methyl-9H-carbazole is a symmetrically substituted carbazole derivative. The introduction of acetyl groups at the electron-rich 3 and 6 positions significantly influences the molecule's electronic profile and provides reactive handles for further chemical elaboration. The methylation at the 9-position (the nitrogen atom) enhances solubility in organic solvents and prevents N-H related hydrogen bonding, which is often crucial for processing in organic electronics.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 1-(6-acetyl-9-methylcarbazol-3-yl)ethanone | PubChem[2] |
| CAS Number | 1483-98-3 | PubChem[2] |
| Molecular Formula | C₁₇H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 265.31 g/mol | PubChem[2] |
| Exact Mass | 265.110278721 Da | PubChem[2] |
| InChIKey | RINUGYQZSCXUFU-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(=O)C)C | PubChem[2] |
| XLogP3-AA | 2.7 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and logical approach for the synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole is the Friedel-Crafts acylation of 9-methyl-9H-carbazole. The carbazole ring is an activated aromatic system, and electrophilic substitution occurs preferentially at the 3 and 6 positions due to electronic stabilization of the intermediate sigma complex.
The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical. It coordinates with the acetyl chloride, generating a highly electrophilic acylium ion which then attacks the carbazole ring. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or nitrobenzene. Using a slight excess of acetyl chloride and AlCl₃ ensures disubstitution.
Experimental Protocol: Synthesis of 3,6-Diacetyl-9-methyl-9H-carbazole
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9-methyl-9H-carbazole (1 eq.).
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Inert Atmosphere: Purge the flask with dry nitrogen gas.
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Solvent & Catalyst: Add anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) portion-wise, ensuring the temperature remains low.
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Reagent Addition: Add acetyl chloride (2.2 eq.) dropwise to the cooled, stirring suspension over 30 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining reactants.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Physicochemical & Spectroscopic Profile
The definitive characterization of a novel or synthesized compound relies on a suite of analytical techniques. While some experimental data for this specific molecule is sparse, a robust profile can be constructed from public databases and by drawing logical comparisons to structurally similar compounds.
Table 2: Summary of Physical and Spectroscopic Data
| Property | Data / Expected Characteristics | Rationale / Reference |
| Appearance | White to off-white crystalline solid. | Based on related compounds like 3,6-diacetyl-9-ethyl-9H-carbazole.[3] |
| Melting Point | Not reported. Expected to be a high-melting solid. | Symmetrical, planar molecules often exhibit strong crystal packing. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMF, DMSO). Insoluble in water and alkanes. | The N-methyl group and acetyl functions enhance polarity over the parent carbazole. |
| Mass Spec (EI) | M⁺ at m/z = 265. Base peak at m/z = 250 [M-CH₃]⁺. | Data from PubChem, indicating loss of a methyl radical is a favored fragmentation pathway.[2] |
| ¹H NMR (Predicted) | δ ~8.5-8.8 (s, H4/H5), ~8.0-8.2 (d, H2/H7), ~7.5-7.7 (d, H1/H8), ~3.9 (s, 3H, N-CH₃), ~2.7 (s, 6H, COCH₃). | Chemical shifts are estimated based on the deshielding effects of acetyl groups and typical values for 3,6-disubstituted carbazoles.[1] |
| ¹³C NMR (Predicted) | δ ~197 (C=O), ~142-144 (C-N), ~120-130 (aromatic CH), ~120-125 (aromatic C-C=O), ~30 (N-CH₃), ~27 (COCH₃). | Estimated from standard chemical shift tables and data for similar carbazole structures. |
| IR Spectroscopy | Strong C=O stretch at ~1670-1685 cm⁻¹. Aromatic C=C stretches at ~1600, 1470 cm⁻¹. C-H stretches (aromatic & aliphatic) ~2900-3100 cm⁻¹. | The ketone carbonyl stretch is the most prominent and diagnostic peak. |
Analytical Workflow for Structural Confirmation
The validation of the synthesized product's identity and purity is a non-negotiable step. The logical flow of analysis ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: A logical workflow for the complete analytical characterization of the title compound.
Chemical Reactivity and Synthetic Potential
The true value of 3,6-Diacetyl-9-methyl-9H-carbazole lies in its potential as a versatile building block. The two acetyl groups serve as primary sites for a wide range of chemical transformations.
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Reactions at the Carbonyl Group: The ketone functionalities can undergo nucleophilic addition reactions. For example, reduction with sodium borohydride (NaBH₄) would yield the corresponding diol. Grignard or organolithium reagents could be used to introduce further alkyl or aryl substituents.
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Condensation Reactions: The α-methyl protons of the acetyl groups are weakly acidic and can be deprotonated with a suitable base (e.g., NaOH or LDA) to form an enolate. This enolate can then participate in aldol or Claisen-Schmidt condensation reactions with aldehydes to create extended π-conjugated systems, such as chalcone-like structures.[4] This is a powerful strategy for red-shifting the absorption and emission properties of the carbazole core.
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Oxidation Reactions: The haloform reaction (using iodine and NaOH, for instance) could convert the terminal acetyl groups into carboxylic acids, transforming the molecule into 9-methyl-9H-carbazole-3,6-dicarboxylic acid, a valuable ligand for creating metal-organic frameworks (MOFs).[5]
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Electrophilic Substitution on the Ring: While the acetyl groups are deactivating, the carbazole core remains sufficiently electron-rich to potentially undergo further electrophilic substitution (e.g., nitration, halogenation) at the remaining vacant positions (1, 2, 7, 8), although this would require forcing conditions.
Conclusion and Future Outlook
3,6-Diacetyl-9-methyl-9H-carbazole is more than just a catalog chemical; it is a strategically designed platform molecule. Its symmetrical structure, coupled with the versatile reactivity of the acetyl groups, makes it an ideal starting material for developing advanced functional materials. Its physical properties—N-methylation for solubility and a rigid core for thermal stability—are highly desirable for applications in organic electronics. Researchers in materials science can leverage this compound to synthesize novel dyes, polymers, and small-molecule emitters, while those in medicinal chemistry can use it as a scaffold for building complex, biologically active molecules. This guide serves as a foundational resource, providing the necessary data and scientific rationale to unlock the full potential of this valuable carbazole derivative.
References
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MDPI. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank. Available at: [Link]
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Gruzdev, D. A., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry. Available at: [Link]
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ResearchGate. (2013). A Convenient Preparation of 9H-Carbazole-3,6-dicarbonitrile and 9H-Carbazole-3,6-dicarboxylic Acid. ChemInform. Available at: [Link]
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Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure. Available at: [Link]
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Hu, B. B., et al. (2012). 9-Allyl-9H-carbazole-3,6-dicarbaldehyde. Acta Crystallographica Section E. Available at: [Link]
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The Royal Society of Chemistry. (2017). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions. Available at: [Link]
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PubChem. 3,6-Diacetyl-9-methyl-9H-carbazole. National Center for Biotechnology Information. Available at: [Link]
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Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
